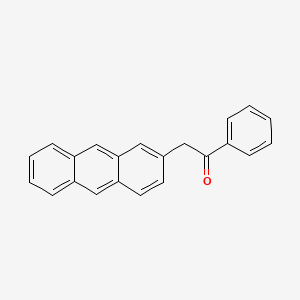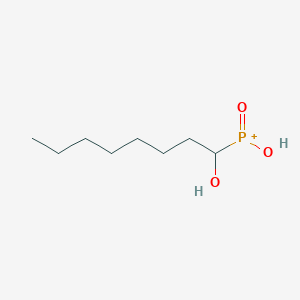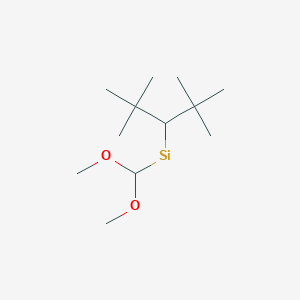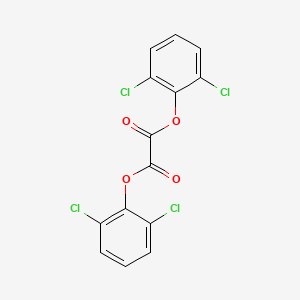
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyl group, a nitroaniline moiety, and a diynamide linkage, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide typically involves a multi-step process. The initial step often includes the preparation of 2-methyl-4-nitroaniline, which can be synthesized through nitration of 2-methylaniline. The subsequent steps involve the formation of the diynamide linkage and the attachment of the butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl group or the nitroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with biological molecules, potentially inhibiting or modulating their activity. The diynamide linkage may also play a role in the compound’s overall biological activity by affecting its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-4-nitroaniline: Shares the nitroaniline moiety but lacks the diynamide linkage.
2-Methyl-4-nitroaniline: Similar nitroaniline structure but without the butyl group and diynamide linkage.
N-Benzyl-2-methyl-4-nitroaniline: Contains a benzyl group instead of a butyl group.
Uniqueness
N-Butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
193463-86-4 |
|---|---|
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-butyl-10-(2-methyl-4-nitroanilino)deca-6,8-diynamide |
InChI |
InChI=1S/C21H27N3O3/c1-3-4-15-23-21(25)12-10-8-6-5-7-9-11-16-22-20-14-13-19(24(26)27)17-18(20)2/h13-14,17,22H,3-4,6,8,10,12,15-16H2,1-2H3,(H,23,25) |
Clé InChI |
UVLXUAXLUDKRIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCCCC#CC#CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)



![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)

![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)

![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
